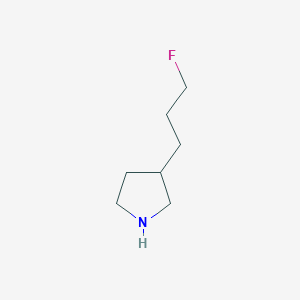

3-(3-Fluoropropyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14FN |

|---|---|

Molecular Weight |

131.19 g/mol |

IUPAC Name |

3-(3-fluoropropyl)pyrrolidine |

InChI |

InChI=1S/C7H14FN/c8-4-1-2-7-3-5-9-6-7/h7,9H,1-6H2 |

InChI Key |

ZBDMRGPYNZEGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CCCF |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluoropropyl Pyrrolidine and Analogous Fluorinated Pyrrolidine Derivatives

Direct N-Alkylation Approaches to Pyrrolidine (B122466) Derivatives

Direct alkylation strategies involve the modification of a pre-existing pyrrolidine ring. These methods are often convergent and allow for the late-stage introduction of the desired fluorinated side chain.

A direct and effective method for synthesizing the target compound involves the N-alkylation of a protected 3-aminopyrrolidine derivative. In this approach, a commercially available starting material such as (S)-tert-Butyl pyrrolidin-3-ylcarbamate serves as the pyrrolidine core. The nitrogen of the carbamate side chain is alkylated using a suitable fluoropropylating reagent, for instance, 1-fluoro-3-iodopropane.

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the carbamate nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the fluoropropylating reagent, displacing the iodide leaving group to form the desired N-alkylated product. This method provides a straightforward route to the protected precursor of 3-(3-Fluoropropyl)pyrrolidine.

Table 1: Representative N-Alkylation of Pyrrolidin-3-ylcarbamate

| Reactant | Reagent | Base | Solvent | Product |

|---|

When performing alkylation on a substituent of the pyrrolidine ring, as described above, it is crucial to employ a protecting group strategy if the pyrrolidine nitrogen is a secondary amine. The pyrrolidine nitrogen is a strong nucleophile and would otherwise compete with the intended site of alkylation, leading to a mixture of undesired products.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the pyrrolidine nitrogen. It effectively deactivates the nitrogen's nucleophilicity by converting the amine into a carbamate. This strategy ensures that alkylation occurs selectively at the desired position, such as the nitrogen of the 3-ylcarbamate side chain. Following the successful alkylation of the side chain, the Boc group can be readily removed under acidic conditions to yield the final product. The use of such orthogonal protecting group strategies is fundamental in the multi-step synthesis of complex molecules. rsc.org

Pyrrolidine Ring Construction with Incorporated Fluorine or Fluorinated Side Chains

An alternative to modifying a pre-formed pyrrolidine is to construct the ring from an acyclic precursor that already contains the fluorine atom or the fluorinated side chain. This approach can be advantageous for controlling stereochemistry and accessing diverse analogs.

Intramolecular nucleophilic substitution (SNi) is a powerful method for forming cyclic compounds. lscollege.ac.in In this context, a linear precursor is designed to contain both a nucleophile (an amine) and an electrophile (typically a carbon atom bearing a good leaving group, such as a halide). youtube.com For the synthesis of fluorinated pyrrolidines, an acyclic precursor like 1-amino-5-fluoro-2-halopentane can be utilized.

Upon treatment with a base, the terminal amine is deprotonated, enhancing its nucleophilicity. This amine then attacks the electrophilic carbon, displacing the halide and forming the five-membered pyrrolidine ring in a 5-exo-tet cyclization. The fluorine atom is already positioned on the side chain of the precursor and remains untouched during the ring-forming reaction. This strategy allows for the efficient construction of the fluoropyrrolidine skeleton. nih.gov

Table 2: Example of Intramolecular Substitution for Ring Formation

| Acyclic Precursor | Reaction Type | Key Step | Product Class |

|---|---|---|---|

| N-(4-halobutyl)amine derivative | Intramolecular Williamson Ether Synthesis | N/A | Pyrrolidine Derivative |

| 4-pentenylamine derivative | Intramolecular Amination | C-N bond formation | Substituted Pyrrolidine |

Ring closure can also be initiated by creating a carbanion within an acyclic precursor through deprotonation. This pathway is effective for precursors containing an activating group, such as a sulfone or ester, which increases the acidity of an adjacent C-H bond. For instance, a linear substrate containing a fluorinated alkyl chain, a terminal leaving group, and a nitrogen atom protected with an electron-withdrawing group can be used.

Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature selectively removes a proton alpha to the activating group, generating a stabilized carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbon with the leaving group to forge the C-C bond that completes the pyrrolidine ring. This method is particularly useful for synthesizing pyrrolidines with substitution at positions that are not easily accessible through other cyclization methods. acs.org The use of chiral ligands during the deprotonation step can also enable asymmetric synthesis, leading to enantiomerically enriched fluorinated pyrrolidine products. rsc.org

Pericyclic and Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings in a single step, often with high stereocontrol. acs.orgnih.gov These methods are particularly effective for creating the core pyrrolidine structure.

The [3+2] cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles is one of the most versatile and widely used methods for synthesizing the pyrrolidine ring. nih.govnih.govnih.gov This reaction allows for the creation of multiple stereocenters in a single, highly convergent step. acs.orgnih.gov Azomethine ylides, which are nitrogen-based three-atom components, react with a wide range of unsaturated 2π-electron systems to form highly substituted pyrrolidines. nih.govresearchgate.net

The versatility of this method has been expanded through the development of various azomethine ylide precursors beyond the traditional α-iminoesters, including α-iminophosphonates, α-iminoamides, and α-fluoromethylimines. rsc.org The use of fluorinated azomethine ylide precursors is a direct approach to synthesizing fluorinated pyrrolidines, although non-enantioselective examples have been more commonly reported. rsc.org Alternatively, the use of activated fluorinated alkenes as dipolarophiles provides a reliable route to enantioenriched pyrrolidines with fluorine atoms at the C3 or C4 positions. rsc.org The reaction's regio- and stereoselectivity are influenced by both the dipole and the dipolarophile components. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Iminoester | Alkenes with electron-withdrawing groups | Chiral metal complexes | Substituted pyrrolidines | acs.org |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl trans-4-fluorocinnamate | Trifluoroacetic acid (TFA) | 3,4-disubstituted pyrrolidines | nih.gov |

Beyond the classic 1,3-dipolar cycloaddition, formal [3+2] and [4+1] annulation strategies have emerged as powerful alternatives for pyrrolidine synthesis. These methods offer different strategic approaches by varying how the ring atoms are assembled from the precursor fragments.

Formal [3+2] cycloadditions can be achieved through various catalytic processes. For instance, a Ti-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines with alkenes provides a redox-neutral pathway to pyrrolidines from readily available starting materials. organic-chemistry.org Similarly, propargyl sulfonium salts can act as C2 synthons in a sequential [3+2] annulation with N-ylides to construct fused pyrrolidine systems like indolizines. rsc.org Tunable annulation protocols have also been developed that can be directed toward either [3+2] or [4+2] pathways for the synthesis of pyrrolidines and piperidines, respectively, by controlling halogenation reagents and reaction conditions. nih.govrsc.org

A notable [4+1] approach involves the Rh(III)-catalyzed reaction of unactivated terminal alkenes, which serve as four-carbon partners, with a nitrene source. nih.gov This method is particularly effective for the diastereoselective synthesis of spiro-pyrrolidines. Mechanistic studies suggest the reaction proceeds through an initial intermolecular aziridination of the alkene, followed by an acid-promoted ring expansion of the aziridine (B145994) to form the final pyrrolidine product. nih.gov

Table 2: Overview of Formal Annulation Strategies

| Annulation Type | Key Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Formal [3+2] | N-Acylaziridines + Alkenes | Titanium Catalyst | Redox-neutral radical process | organic-chemistry.org |

| Formal [3+2] | Propargyl Sulfonium Salts + N-Ylides | Mild, base-mediated | Forms fused pyrrolidine systems | rsc.org |

| Tunable [3+2]/[4+2] | Allylsulfonamides + Alkenes | Visible light, Halogen source | Divergent synthesis of pyrrolidines/piperidines | nih.govrsc.org |

Catalytic Pyrrolidine Formation

Catalytic methods have revolutionized the synthesis of complex molecules, and the formation of substituted pyrrolidines has greatly benefited from these advancements. researchgate.netchemrxiv.org

A broad-scope, palladium-catalyzed hydroarylation of pyrrolines has been developed to produce 3-aryl pyrrolidines. researchgate.netnih.gov This reaction represents a significant advance in bimolecular alkene hydroarylation reactions. researchgate.netchemrxiv.org The process is effective for N-alkyl pyrrolines, which undergo hydroarylation to yield 3-substituted pyrrolidines, whereas N-acyl pyrrolines typically yield alkene products via arylation. researchgate.netchemrxiv.org The method demonstrates broad substrate scope and can be used to synthesize drug-like molecules directly from readily available precursors. researchgate.netnih.gov This strategy provides a direct route for installing substituents at the C3 position of the pyrrolidine ring.

Table 3: Palladium-Catalyzed Hydroarylation of Pyrrolines

| Substrate | Aryl Source | Catalyst System | Product | Reference |

|---|---|---|---|---|

| N-Alkyl Pyrroline | Aryl Diazonium Salts | PdCl₂, P(o-Tol)₃ | 3-Aryl Pyrrolidine | researchgate.netchemrxiv.org |

Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful method for constructing pyrrolidine rings. nih.govacs.org This approach involves the direct formation of a C-N bond via the functionalization of a C-H bond, offering high regio- and chemoselectivity. nih.gov A notable variant of this reaction utilizes N-fluoro amides as substrates with tris(pyrazolyl)borate (Tpˣ) copper complexes as precatalysts. nih.govacs.orgresearchgate.net Mechanistic studies, including the isolation of a fluorinated copper(II) complex, support the reaction pathway. nih.govacs.org The use of N-fluoro substrates is often preferred over N-chloro analogs, as it leads to more favorable reaction pathways and higher yields. acs.org This methodology has been successfully applied to synthesize both pyrrolidines and piperidines. nih.govacs.org More recently, a copper(I)/phosphoric acid catalyzed system has been used for the intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamides, providing access to α-quaternary pyrrolidines. sustech.edu.cn

Table 4: Copper-Catalyzed Intramolecular C-H Amination

| Substrate | Catalyst System | Key Features | Product | Reference |

|---|---|---|---|---|

| N-Fluoro Amides | [TpˣCuL] complexes | Direct amination of C(sp³)–H bonds | Pyrrolidines, Piperidines | nih.govacs.orgresearchgate.net |

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules, including highly substituted pyrrolidines. rsc.org Cascade reactions, in particular, enable the rapid construction of molecular complexity from simple precursors in a single operation. An asymmetric cascade reaction between N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone has been developed to synthesize highly substituted pyrrolidines bearing a quaternary stereocenter at the C3-position. rsc.org This transformation is effectively catalyzed by cinchonidine-derived bifunctional amino-squaramide catalysts, yielding products with high enantioselectivity and diastereoselectivity. rsc.org

Another organocatalytic cascade involves the β-functionalization and subsequent aromatization of N-arylpyrrolidines. acs.orgnih.gov This reaction provides a direct route to β-substituted arylpyrroles containing trifluoromethyl groups. Deuterium-labeling experiments have indicated that the transformation proceeds through sequential double hydride transfer processes as the key steps. acs.orgnih.gov These organocatalytic methods highlight the potential for creating diverse and complex pyrrolidine-based structures under mild conditions.

Table 5: Organocatalytic Cascade Reactions for Pyrrolidine Synthesis

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Tosyl aminomethyl enone + trans-α-cyano-α,β-unsaturated ketone | Cinchonidine-derived amino-squaramide | Highly substituted pyrrolidine with C3-quaternary center | High enantio- and diastereoselectivity | rsc.org |

Post-Cyclization Fluorination and Fluoropropyl Group Introduction

The introduction of fluorine onto a pre-existing pyrrolidine ring is a common and effective strategy. This approach allows for the late-stage modification of complex molecules, providing access to fluorinated analogues from common hydroxylated or unsaturated precursors.

Deoxofluorination of Hydroxylated Pyrrolidine Precursors

Deoxofluorination is a powerful method for converting hydroxyl groups into carbon-fluorine bonds. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are frequently employed for this transformation on hydroxylated pyrrolidine precursors like prolinols. rsc.orgresearchgate.net The mechanism typically involves the activation of the alcohol's hydroxyl group, followed by a nucleophilic attack by a fluoride (B91410) ion. rsc.org

This strategy has been successfully applied to the synthesis of various fluorinated pyrrolidines. For instance, the reaction of N-protected prolinols with DAST or Deoxo-Fluor can lead to the formation of fluorinated pyrrolidine derivatives. rsc.org However, the reaction course can be complex, sometimes resulting in ring-expansion products, such as fluorinated piperidines, through the formation of an intermediate aziridinium ion. rsc.orgresearchgate.net The choice of reagent and the substrate's stereochemistry can influence the product distribution. rsc.org

In a multigram-scale synthesis of enantiopure 3,3-difluoroproline, DAST was used to convert a racemic pyrrolidinone precursor into the desired difluoro compound in a 64% yield. nih.gov This highlights the utility of deoxofluorination for introducing gem-difluoro functionalities into the pyrrolidine scaffold.

Table 1: Examples of Deoxofluorination on Pyrrolidine Precursors

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-prolinol | DAST | Fluorinated piperidine / Fluorinated pyrrolidine | Not specified | rsc.org |

| Racemic pyrrolidinone | DAST | 3,3-difluoro ester | 64% | nih.gov |

Electrophilic Fluorination on Pyrrolidine Scaffolds

Electrophilic fluorination introduces a fluorine atom onto an electron-rich center of the pyrrolidine ring. The most common reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. sigmaaldrich.comwikipedia.org This reagent is an air- and moisture-stable salt that serves as a source of electrophilic fluorine ("F+"). sigmaaldrich.comwikipedia.org

The reaction typically involves the generation of a nucleophilic carbanion on the pyrrolidine ring, which then attacks the electrophilic fluorine source. For example, the enolate derived from enantiomerically pure 2-pyrrolidinones (derived from (L)-glutamic acid) can react with N-fluorobenzenesulfonimide (NFSi) in a highly diastereoselective manner to yield monofluorinated lactams. nih.gov This substrate-controlled reactivity is crucial for synthesizing optically active fluorinated glutamic acids. nih.gov

Another approach involves the gold-catalyzed hydroamination of aminoalkynes followed by the trapping of a cyclic enamine intermediate with Selectfluor. beilstein-journals.org This method provides a rapid and efficient route to 3-fluorinated pyrrolidines under mild conditions. beilstein-journals.org The mechanism is proposed to involve the oxidation of gold(I) to a gold(III) species by Selectfluor, which also acts as the fluorine source. beilstein-journals.org

Table 2: Electrophilic Fluorination on Pyrrolidine and Related Scaffolds

| Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,ω-Aminoalkynes | Selectfluor | Gold(I) complex | 3-Fluoro-2-methylene-pyrrolidine | beilstein-journals.org |

| Enantiopure 2-pyrrolidinone | NFSi | - | Monocyclic trans-substituted α-fluoro lactam | nih.gov |

Halofluorination-Based Approaches to Fluorinated Pyrrolidines

Halofluorination involves the addition of a halogen and a fluorine atom across a double bond. beilstein-journals.orgnih.gov This method is applicable to pyrrolidine precursors containing endocyclic or exocyclic unsaturation. The reaction proceeds via the formation of a cyclic halonium ion intermediate upon reaction of the alkene with a halogen cation source (e.g., N-halosuccinimides). beilstein-journals.orgnih.gov This intermediate is then opened by a nucleophilic fluoride source, such as Deoxo-Fluor®, resulting in the anti-addition of the halogen and fluorine atoms. beilstein-journals.orgnih.gov

This strategy provides vicinal halofluorides, which are versatile intermediates for further chemical transformations due to the differential reactivity of the halogen and fluorine substituents. beilstein-journals.org The stereochemical outcome of the reaction, particularly with cyclic systems, can often be predicted by considering steric factors and the stability of the intermediate halonium ion. beilstein-journals.org While direct examples on pyrrolidine scaffolds are specific, the methodology has been demonstrated on various cyclic olefins, including lactams, indicating its potential applicability for synthesizing functionalized fluorinated pyrrolidines. beilstein-journals.orgnih.gov

Table 3: General Halofluorination Approach

| General Substrate | Halogen Source | Fluoride Source | General Product | Key Feature | Reference |

|---|

Asymmetric Synthetic Strategies for Chiral this compound and Analogues

The synthesis of enantiomerically pure fluorinated pyrrolidines is of significant interest. Asymmetric strategies are employed to control the stereochemistry at the fluorine-bearing carbon and other stereocenters within the pyrrolidine ring.

Chiral Catalyst-Mediated Enantioselective Syntheses

The use of chiral catalysts to induce enantioselectivity represents a highly efficient approach to chiral molecules. In the context of fluorinated pyrrolidines, metal-catalyzed asymmetric reactions are prominent. For example, the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes provides an effective route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. nih.gov By using a chiral phosphine ligand, such as (S)-DTBM-segphos, high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) can be achieved. nih.gov

Similarly, rhodium(II) catalysts have been employed for asymmetric C(sp³)–H amination reactions to construct 2,5-disubstituted pyrrolidines. nih.gov While not a direct fluorination step, this type of catalytic C-H functionalization can be a key step in building the chiral pyrrolidine core, onto which fluorine can be subsequently introduced. More advanced strategies involve synergistic catalysis, where a palladium catalyst and a chiral Lewis base work cooperatively to control both enantioselectivity and diastereoselectivity in the synthesis of acyclic fluorinated structures, a principle that can be extended to cyclic systems. researchgate.net

Table 4: Chiral Catalyst-Mediated Syntheses of Fluorinated Pyrrolidines

| Reaction Type | Catalyst System | Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Cu(I) / (S)-DTBM-segphos | Azomethine ylides, Fluorinated styrenes | Chiral fluoropyrrolidines | Up to >20:1 dr, 97% ee | nih.gov |

Diastereoselective Approaches Utilizing Chiral Precursors

An alternative to using chiral catalysts is to start with an enantiomerically pure precursor from the "chiral pool." The inherent stereochemistry of the starting material is used to direct the stereochemical outcome of subsequent reactions. Natural amino acids, such as (L)-glutamic acid and proline, are common starting points for these syntheses. nih.govmdpi.comnih.gov

For instance, an improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) was developed starting from a chiral precursor. nih.gov The synthesis involved the careful hydrolysis of a camphanic ester derivative to provide the key chiral intermediate in excellent yield. nih.gov Similarly, the synthesis of optically active 4-fluoroglutamic acids was achieved through the diastereoselective electrophilic fluorination of 2-pyrrolidinones derived from (L)-glutamic acid. nih.gov The stereocenter from the starting amino acid controls the facial selectivity of the fluorination reaction on the lactam enolate. nih.gov This substrate-controlled approach is a robust method for accessing complex chiral fluorinated molecules.

Table 5: Diastereoselective Syntheses from Chiral Precursors

| Chiral Precursor | Key Transformation | Product | Stereochemical Control | Reference |

|---|---|---|---|---|

| (L)-Glutamic acid | Diastereoselective electrophilic fluorination of derived pyrrolidinone | (2S,4R)-4-fluoroglutamic acid | Substrate-controlled | nih.gov |

Intramolecular Aza-Michael Reactions for Enantioselective Pyrrolidine Formation

The intramolecular aza-Michael reaction, also known as the intramolecular hydroamination of an activated olefin, represents a powerful and atom-economical strategy for the construction of the pyrrolidine ring system. This method involves the cyclization of an amine onto a tethered α,β-unsaturated carbonyl or other electron-deficient alkene. The reaction is often facilitated by catalysts that can activate either the nucleophilic amine or the electrophilic Michael acceptor, enabling the formation of functionalized pyrrolidines with high levels of stereocontrol.

The enantioselective variant of this reaction is of particular importance in medicinal chemistry for the synthesis of chiral pyrrolidine-containing scaffolds. Organocatalysis has emerged as a prominent approach to achieve high enantioselectivity in these transformations. Chiral secondary amines, such as derivatives of proline, are frequently employed as catalysts. These catalysts operate through an enamine-iminium activation manifold, effectively lowering the LUMO of the α,β-unsaturated system and facilitating the nucleophilic attack of the tethered amine.

While the synthesis of the specific compound This compound via an intramolecular aza-Michael reaction is not extensively documented in the reviewed literature, the principles of this methodology can be applied to design a plausible synthetic route. Such a synthesis would likely commence with a precursor molecule containing a nitrogen nucleophile and a tethered Michael acceptor, with a 3-fluoropropyl substituent appropriately positioned. The cyclization of this precursor under the influence of a suitable chiral organocatalyst would then yield the desired enantiomerically enriched this compound.

The versatility of the intramolecular aza-Michael reaction allows for the synthesis of a wide array of substituted pyrrolidines. The nature of the substituent on the pyrrolidine ring is determined by the structure of the acyclic precursor. For instance, the synthesis of 3-alkylpyrrolidines can be achieved by employing precursors with the desired alkyl group attached to the carbon backbone that will form the pyrrolidine ring.

Research in this area has demonstrated the successful application of this methodology for the synthesis of various fluorinated pyrrolidine derivatives, underscoring its potential for the preparation of compounds like this compound. The following data tables summarize key findings from studies on the enantioselective intramolecular aza-Michael reaction for the formation of analogous substituted pyrrolidines, showcasing the reaction conditions, catalysts, and outcomes.

Table 1: Organocatalyzed Enantioselective Intramolecular Aza-Michael Addition for the Synthesis of 2-Substituted Piperidines

This table presents data on the synthesis of 2-substituted piperidines, which are six-membered rings, but the principles of the organocatalytic intramolecular aza-Michael reaction are analogous to the formation of five-membered pyrrolidine rings. The data highlights the effectiveness of chiral cinchona-based primary-tertiary diamine catalysts in combination with acid co-catalysts.

| Entry | Substrate (R group) | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | 10 | TFA (10) | Toluene | 24 | 95 | 99 |

| 2 | 4-Methoxyphenyl | 10 | TFA (10) | Toluene | 24 | 92 | 98 |

| 3 | 4-Chlorophenyl | 10 | TFA (10) | Toluene | 36 | 90 | 99 |

| 4 | 2-Naphthyl | 10 | TFA (10) | Toluene | 24 | 93 | 97 |

| 5 | Cyclohexyl | 10 | TFA (10) | Toluene | 48 | 75 | 95 |

Data adapted from a study on the asymmetric intramolecular aza-Michael addition of various enone carbamates catalyzed by a chiral cinchona-based primary-tertiary diamine nih.gov.

Table 2: Enantioselective Intramolecular Aza-Michael Addition for the Synthesis of 2-Substituted Five- and Six-Membered Heterocycles

This table showcases the versatility of the intramolecular aza-Michael reaction in forming both pyrrolidine and piperidine rings with high enantioselectivity, employing a similar cinchona-based diamine catalyst.

| Entry | Substrate (n) | R group | Co-catalyst | Yield (%) | ee (%) |

| 1 | 1 (pyrrolidine) | Phenyl | TFA | 99 | 97.5 |

| 2 | 1 (pyrrolidine) | 4-Bromophenyl | TFA | 98 | 96 |

| 3 | 1 (pyrrolidine) | 2-Thienyl | DPP | 95 | 95 |

| 4 | 2 (piperidine) | Phenyl | TFA | 99 | 97 |

| 5 | 2 (piperidine) | 4-Methoxyphenyl | DPP | 97 | 94 |

Data derived from research on a highly efficient intramolecular enantioselective aza-Michael addition of carbamates, sulfonamides, and acetamides nih.gov.

Table 3: Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition for Chiral Trisubstituted Pyrrolidines

This table illustrates a cascade reaction involving an initial intermolecular aza-Michael addition followed by an intramolecular Michael addition to construct highly functionalized chiral pyrrolidines. This demonstrates a more complex application of the aza-Michael reaction in pyrrolidine synthesis.

| Entry | R¹ | R² | R³ | Yield (%) | dr | ee (%) |

| 1 | Phenyl | H | Methyl | 72 | 96:4 | 98 |

| 2 | 4-Chlorophenyl | H | Methyl | 85 | 95:5 | 99 |

| 3 | 4-Nitrophenyl | H | Ethyl | 99 | >99:1 | >99 |

| 4 | Phenyl | Methyl | Methyl | 78 | 90:10 | 97 |

| 5 | Phenyl | H | t-Butyl | 65 | 92:8 | 95 |

Data from a study on a bifunctional squaramide catalyzed aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones or enoates rsc.org.

Mechanistic Investigations and Computational Analysis of Pyrrolidine Ring Formation and Fluorination Reactions

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis

The construction of the pyrrolidine ring can be achieved through numerous catalytic pathways, each with distinct mechanistic features that influence selectivity and efficiency.

Palladium catalysis offers a powerful tool for constructing pyrrolidine rings through various annulation and C-H functionalization strategies. One prominent mechanism involves a Pd(II)-catalyzed cascade reaction initiated by the selective cleavage of a γ-C(sp³)–H bond in an amine substrate to form a five-membered palladacycle intermediate. mdpi.com This cyclometalated species can then coordinate with an alkene, undergo a 1,2-migratory insertion, and subsequently form the pyrrolidine product through steps like β-hydride elimination or intramolecular Michael addition. mdpi.com

Another key mechanistic pathway is the carboamination of alkenes. This process is believed to proceed through the formation of an LnPd(Ar)(NRR') complex, followed by an intramolecular insertion of the alkene into the palladium-nitrogen bond. umich.edu This step, known as aminopalladation, typically occurs in a syn fashion, where the palladium and nitrogen atoms add to the same face of the alkene. umich.edu Subsequent reductive elimination from the resulting intermediate yields the final pyrrolidine product. umich.edu The hydroarylation of N-alkyl pyrrolines, which delivers 3-aryl pyrrolidines, also represents a significant palladium-catalyzed transformation for functionalizing the pyrrolidine core. researchgate.netnih.govnih.gov

| Intermediate | Description | Key Transformation Step |

|---|---|---|

| Palladacycle Intermediate | Five-membered ring formed via γ-C(sp³)–H activation. | Coordination with alkene substrate. |

| Post-Insertion Intermediate | Formed after 1,2-migratory insertion of the alkene. | β-Hydride Elimination. |

| Final Product Complex | Complex prior to catalyst regeneration. | Intramolecular Michael Addition (for specific substrates). |

Rhodium catalysts enable unique pathways to pyrrolidines, notably through the manipulation of strained ring systems. A formal [4+1] approach has been developed where unactivated terminal alkenes serve as four-carbon partners. nih.gov Mechanistic studies indicate that this transformation proceeds through two key stages: first, a Rh(III)-catalyzed intermolecular aziridination of the alkene to form an N-tosyl aziridine (B145994) intermediate. nih.gov This aziridination step, catalyzed by an Ind*Rh(III) complex, is followed by an acid-promoted ring expansion of the aziridine, which rearranges to form the more stable five-membered pyrrolidine ring. nih.gov

This ring expansion is initiated by a 1,2-hydride shift, leading to a carbocation that is subsequently quenched to yield the final product. nih.gov Other rhodium-catalyzed methods include intramolecular C-H amination via nitrene insertion, which provides a direct route to the pyrrolidine core from suitable amine precursors. organic-chemistry.orgresearchgate.net These reactions often utilize O-benzoylhydroxylamines as stable alkyl nitrene precursors. researchgate.net

Copper-catalyzed intramolecular C–H amination is an effective method for synthesizing pyrrolidines under mild conditions. organic-chemistry.org These reactions often employ N-halide amides as substrates with tris(pyrazolyl)borate (Tpˣ) copper complexes serving as precatalysts. nih.govacs.orgresearchgate.net The mechanism is complex and can involve multiple copper oxidation states, including Cu(I), Cu(II), and Cu(III), participating in either two-electron or single-electron transfer (SET) processes within the same catalytic cycle. nih.gov

Experimental and computational studies on the amination of N-fluoride amides have provided detailed mechanistic insights. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been used to map the free energy profile of the reaction, identifying key steps such as the cleavage of the N–F bond and the subsequent C–H activation. researchgate.net Evidence suggests that the conversion of key intermediates may proceed through a SET step followed by ring closing, rather than through the formation of a discrete fluoride (B91410) intermediate. acs.org The efficiency of the catalyst is significantly influenced by the electronic properties of the Tpˣ ligand. nih.gov

| Tpˣ Ligand Substituent | Catalyst Efficiency (Yield %) | ν(CO) (cm⁻¹) for [TpˣCu(CO)] |

|---|---|---|

| Br₃ | 95 | 2103 |

| CF₃, Ph | 91 | 2100 |

| Ph₂ | 88 | 2089 |

| iPr₂ | 72 | 2083 |

| Me₂ | 55 | 2082 |

Nucleophilic addition processes are also central to many pyrrolidine syntheses. For instance, the synthesis of complex, sterically hindered pyrrolidine nitroxides has been achieved through an iterative sequence of organometallic nucleophilic additions to cyclic nitrone intermediates, followed by intramolecular cycloaddition reactions. nih.gov The reduction of nitrones to form hydroxylamines, a key step in these sequences, proceeds via the nucleophilic addition of a hydride from reagents like L-selectride or diisobutylaluminium hydride (DIBAL-H). researchgate.net The stereochemical outcome of this hydride addition is often controlled by the steric environment around the C=N bond, with the hydride typically delivered to the less-hindered face. researchgate.net

Quantum chemical calculations have been instrumental in elucidating complex reaction pathways in pyrrolidine synthesis. A computational study of a one-pot reaction to form pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed a mechanism involving a Michael addition, a Nef-type rearrangement, and a final cyclization step. nih.govrsc.orgresearchgate.net

The study calculated the energy barriers for each stage of the reaction. The initial Michael addition of deprotonated nitromethane to coumarin has a relatively low energy barrier of 21.7 kJ mol⁻¹. nih.gov In contrast, the subsequent proton transfer within the nitromethyl group is significantly less favorable, with a barrier of 197.8 kJ mol⁻¹. nih.gov The key Nef-type rearrangement, which involves the migration of an oxygen atom, was found to proceed with the lowest energy barrier (142.4 kJ mol⁻¹) when assisted by a water molecule. nih.govrsc.orgresearchgate.net The final cyclization to form the pyrrolidine ring has a very low barrier of 11.9 kJ mol⁻¹, although it requires a preceding tautomerization step with a high activation energy of 178.4 kJ mol⁻¹. nih.govrsc.org

| Reaction Step | Description | Calculated Energy Barrier (kJ mol⁻¹) |

|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane to coumarin. | 21.7 |

| Nef-Type Rearrangement | Migration of an oxygen atom within the nitromethyl group. | 142.4 |

| Tautomerization | Prerequisite for cyclization. | 178.4 |

| Cyclization | Formation of the pyrrolidine ring. | 11.9 |

Theoretical Studies on Fluorination Mechanisms

The introduction of fluorine into a molecule like 3-(3-Fluoropropyl)pyrrolidine requires specific fluorination strategies, and theoretical studies have shed light on the mechanisms of these transformations. The incorporation of fluorine or fluoroalkyl groups can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability. researchgate.net

Computational studies have been conducted on a silyl (B83357) radical-mediated fluorination of alkyl bromides, which operates as a radical chain process. princeton.edu These investigations revealed that the silyl radical exhibits excellent kinetic selectivity, preferentially abstracting a bromine atom from the alkyl bromide over a fluorine atom from an electrophilic N-F reagent. This selectivity is attributed to a combination of polar effects and the higher polarizability of the halogen atom in the transition state. princeton.edu

Another area of computational focus has been the mechanism of fluorination using electrophilic reagents like Selectfluor. Theoretical calculations suggest that for aromatic compounds, the reaction proceeds via a single electron transfer (SET) mechanism rather than a direct Sₙ2-type nucleophilic attack. researchgate.net The SET pathway involves the transfer of one electron from the substrate to the Selectfluor reagent, initiating the fluorine transfer. researchgate.net These theoretical insights are crucial for designing and optimizing late-stage fluorination reactions to produce target molecules with fluorinated side chains.

Oxidative Addition Steps in C(sp³)–H Fluorination

The direct fluorination of C(sp³)–H bonds is a thermodynamically challenging process that often requires a catalyst to overcome the high activation energy. While classical oxidative addition is a fundamental step in many catalytic cycles involving C-X bond formation, the mechanism for C(sp³)–H fluorination catalyzed by transition metals, such as iron and manganese, often proceeds through a pathway that circumvents a formal oxidative addition of the C–H bond to the metal center. Instead, the mechanism is typically characterized by a Hydrogen Atom Transfer (HAT) event. nih.govacs.org

In these systems, the catalytic cycle is initiated by the oxidation of a low-valent metal precursor to a high-valent, reactive intermediate. For instance, in iron-catalyzed systems, an Fe(II) precatalyst can react with a fluorine source, such as difluoro(phenyl)-λ³-iodane (PhIF₂), to generate a transient, formally Fe(IV)(F)₂ oxidant. nih.govacs.orgresearchgate.net This high-valent iron-fluoride species is the active oxidant responsible for C–H bond cleavage.

The key steps in this process are:

Formation of a High-Valent Oxidant: The catalyst, for example, a nonheme Fe(II) complex, reacts with an oxidant/fluorine source to form a high-valent metal-fluoride or metal-oxo species. Spectroscopic and mechanistic studies suggest the formation of species like Mn(V)=O or a 6-coordinated Mn(IV) complex in manganese-porphyrin systems. chemrxiv.orgacs.org

Hydrogen Atom Transfer (HAT): The high-valent intermediate abstracts a hydrogen atom from the aliphatic C–H bond of the substrate. This is often the rate-determining step of the reaction. acs.org This concerted proton-coupled electron transfer (PCET) process generates a carbon-centered radical and a reduced metal species, such as an Fe(III)-F complex. nih.gov

Radical Rebound: The newly formed carbon radical rapidly combines with a fluorine atom from the metal complex in a "radical rebound" step to form the C–F bond. nih.gov This step regenerates the lower-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. In some iron-catalyzed systems, the rebound may occur from a mononuclear Fe(III)–F adduct or a dimeric µ-F–(FeIII)₂ product. nih.govacs.org

This HAT/radical rebound paradigm is analogous to the mechanism employed by heme enzymes like cytochrome P450 for hydrocarbon hydroxylation and provides an effective pathway for activating strong C–H bonds for fluorination under relatively mild conditions. nih.govacs.org

Quantum Chemical Calculations of Transition States and Energetic Barriers

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of fluorination reactions. These computational methods allow for the mapping of potential energy surfaces, the characterization of transient intermediates, and the calculation of transition state geometries and energetic barriers (activation energies), which are often difficult to determine experimentally. rsc.org

Computational studies on manganese-porphyrin-catalyzed C–H fluorination have provided significant insights into substrate reactivity. Modeling of the HAT step for different substrates revealed a dramatic difference in activation barriers. For a simple hydrocarbon like cyclohexane, the calculated activation energy was relatively low, whereas for a nitrogen-containing heterocycle like piperidine, the barrier was significantly higher. This finding helps to explain the experimental observation that many drug-like molecules rich in nitrogen are poor substrates for this specific catalytic system. chemrxiv.orgchemrxiv.org

In the realm of biocatalysis, computational modeling was used to investigate an engineered non-heme iron enzyme capable of enantioselective C(sp³)–H fluorination. These studies revealed that the radical rebound step, involving the transfer of a fluorine atom from an Fe(III)-F intermediate to the carbon radical, has an exceptionally low activation barrier, highlighting the efficiency of the enzymatic process. nih.gov

The tables below present a selection of calculated energetic barriers for various fluorination reactions, illustrating the impact of the substrate, catalyst, and reaction mechanism on the activation energy.

| Substrate | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Cyclohexane | ~7 | Quantum Chemical Modeling |

| Piperidine | ~40 | Quantum Chemical Modeling |

| Reaction Type | System/Substrate | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Biocatalytic Radical Rebound | Fe(III)-F Intermediate | 3.4 | nih.gov |

| S(N)2 Fluorination | Intramolecular 18-crown-6 (B118740) promoted | 6.8 | mdpi.com |

| S(N)2 Fluorination | Uncatalyzed Mesylate | 14.3 | mdpi.com |

These computational results are vital for understanding reaction feasibility, selectivity, and catalyst performance, thereby guiding the development of more efficient and selective synthetic methodologies for the preparation of complex fluorinated molecules like this compound.

Spectroscopic Characterization Methodologies for 3 3 Fluoropropyl Pyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In the ¹H NMR spectrum of 3-(3-Fluoropropyl)pyrrolidine, distinct signals would be expected for the protons on the pyrrolidine (B122466) ring and the fluoropropyl side chain.

The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms. For instance, protons closer to the nitrogen atom of the pyrrolidine ring and the fluorine atom on the propyl chain would resonate at a lower field (higher ppm value). The signal's multiplicity, or splitting pattern, is determined by the number of adjacent protons, following the n+1 rule. This spin-spin coupling is crucial for establishing which protons are connected through covalent bonds. For example, the -CH₂-F group's protons would be split by the adjacent CH₂ group and the ¹⁹F nucleus, resulting in a complex multiplet, often a triplet of triplets. Integration of the peak areas provides a ratio of the number of protons corresponding to each signal.

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted values based on established principles of NMR spectroscopy.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H on -CH₂-F | 4.3 - 4.5 | Triplet of Triplets (tt) | 2H |

| H on N-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H |

| H on Pyrrolidine C2, C5 (adjacent to N) | 2.8 - 3.2 | Multiplet (m) | 4H |

| H on Pyrrolidine C3, C4 | 1.4 - 2.2 | Multiplet (m) | 3H |

| H on Propyl -CH₂- | 1.6 - 1.9 | Multiplet (m) | 2H |

| H on Propyl -CH₂- (adjacent to ring) | 1.3 - 1.6 | Multiplet (m) | 2H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of inequivalent carbon atoms in a molecule and provides insights into their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would typically appear as a single sharp line. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbons bonded to electronegative atoms like nitrogen and fluorine are deshielded and appear at a lower field. The carbon directly attached to the fluorine atom (C-F) would exhibit a large chemical shift and would also show coupling to the ¹⁹F nucleus, appearing as a doublet in a coupled spectrum. The carbons of the pyrrolidine ring adjacent to the nitrogen would also be shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted values based on established principles of NMR spectroscopy.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbon in -C H₂-F | 82 - 85 |

| Pyrrolidine C2, C5 | 45 - 50 |

| Pyrrolidine C3 | 35 - 40 |

| Pyrrolidine C4 | 24 - 28 |

| Propyl -C H₂- | 28 - 32 |

| Propyl -C H₂- (adjacent to ring) | 30 - 34 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which makes it highly sensitive to subtle changes in the fluorine's electronic environment. wikipedia.orgnih.gov

For this compound, a single fluorine environment exists. Therefore, its ¹⁹F NMR spectrum would be expected to show one primary signal. The multiplicity of this signal would be a triplet, arising from coupling to the two protons on the adjacent carbon (-CH₂-CH₂-F). This provides direct evidence for the presence and connectivity of the fluoropropyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound This table presents predicted values based on established principles of NMR spectroscopy.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-F | -215 to -225 | Triplet (t) |

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons within the pyrrolidine ring and along the propyl chain. For example, it would show correlations between the protons of the -CH₂-F group and the adjacent -CH₂- group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons to the carbons to which they are directly attached. This technique is invaluable for definitively assigning the previously observed ¹H and ¹³C signals to their respective atoms in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire carbon skeleton and confirm the attachment point of the propyl side chain to the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). springernature.com This precision allows for the determination of a compound's elemental formula. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₄FN. By comparing the experimentally measured exact mass with the calculated theoretical mass, one can unambiguously confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 4: Calculated Exact Mass for this compound

| Molecular Formula | Compound | Calculated Monoisotopic Mass (Da) |

| C₇H₁₄FN | This compound | 131.1110 |

Triple Quadrupole Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

Triple quadrupole (QqQ) tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. The instrument consists of two quadrupole mass analyzers (Q1 and Q3) separated by a radiofrequency-only quadrupole collision cell (q2). Q1 is set to select the protonated molecule of interest, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) in q2 with an inert gas. The resulting fragment ions are subsequently separated and detected by Q3.

For this compound, the protonated molecule (C₇H₁₅FN⁺) would be selected in Q1. The energy applied during CID can be varied to control the extent of fragmentation, providing detailed structural information. The fragmentation of α-pyrrolidinophenone cathinones, which share the pyrrolidine moiety, has been extensively studied and provides a model for predicting the behavior of this compound. The fragmentation pathways are dominated by cleavages that are directed by the charge on the nitrogen atom.

Key expected fragmentation pathways for protonated this compound include:

α-cleavage: Fission of the bond between the pyrrolidine ring and the fluoropropyl side chain, leading to the loss of a neutral fluoropropyl radical and formation of a stable iminium ion.

Ring-opening fragmentation: Cleavage of the C-C bonds within the pyrrolidine ring itself, a common pathway for N-cyclic compounds.

Side-chain fragmentation: Cleavage along the propyl chain, such as the loss of neutral ethylene (B1197577) (C₂H₄) or fluoroethylene (C₂H₃F).

The analysis of related pyrrolidinyl-substituted cathinones shows that characteristic ions are produced via cleavage of the bond adjacent to the nitrogen atom and the bond between the carbonyl and the alpha-carbon. While this compound lacks a carbonyl group, the principles of charge-directed fragmentation remain applicable. The study of various cathinone (B1664624) analogs has shown that the loss of the pyrrolidine ring as a neutral species is a consistently observed fragmentation trend.

By carefully controlling the collision energy and analyzing the resultant product ion spectrum, it is possible to differentiate between structural isomers. For instance, this compound could be distinguished from its isomer, 1-(3-Fluoropropyl)pyrrolidine, by the unique fragments generated. The fragmentation of the 3-substituted isomer would likely involve pathways that retain the substituted ring structure, whereas the N-substituted isomer would readily lose the entire fluoropropyl group.

Table 1: Predicted Product Ions from MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 132.12)

| Predicted m/z | Proposed Fragment Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 112.09 | [M+H - HF]⁺ | Loss of hydrogen fluoride (B91410) from the side chain |

| 84.08 | [C₅H₁₀N]⁺ | α-cleavage, loss of fluoropropyl radical |

| 70.07 | [C₄H₈N]⁺ | Ring-opening and subsequent fragmentation |

| 69.07 | [C₄H₇N]⁺ | Dehydrogenation of the m/z 70 fragment |

QTOF-MS Analysis

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. This hybrid instrument provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of a compound and its fragments. QTOF-MS is frequently coupled with liquid chromatography (LC) systems (LC-QTOF-MS) for the analysis of complex mixtures and the definitive identification of components.

For this compound, QTOF-MS analysis would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The high mass accuracy, typically below 5 parts per million (ppm), allows for the unambiguous determination of its elemental formula (C₇H₁₅FN⁺). This capability is essential to differentiate it from other potential compounds that may have the same nominal mass but a different elemental composition.

Furthermore, when operated in MS/MS mode, a QTOF analyzer provides high-resolution mass data for all fragment ions. This allows for the confident assignment of elemental formulas to each fragment, which greatly aids in elucidating the fragmentation pathways discussed in the previous section. This level of detail is invaluable for confirming the proposed structures of product ions and providing unequivocal structural characterization of the parent molecule.

Table 2: High-Resolution Mass Data for this compound from QTOF-MS Analysis

| Ion | Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₁₅FN⁺ | 132.1186 | 132.1183 | -2.3 |

| [M+Na]⁺ | C₇H₁₄FNNa⁺ | 154.1006 | 154.1001 | -3.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique IR spectrum.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the secondary amine of the pyrrolidine ring, the aliphatic carbon-hydrogen bonds, and the carbon-fluorine bond of the propyl side chain.

N-H Stretch: The pyrrolidine ring contains a secondary amine (N-H) group, which is expected to show a weak to medium absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretch: The aliphatic (sp³) C-H bonds of the pyrrolidine ring and the propyl chain will produce strong absorption bands in the 2850-3000 cm⁻¹ region.

C-H Bend: Bending vibrations for the CH₂ groups (scissoring) are expected around 1450-1470 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the cyclic amine typically appears in the 1000-1250 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bond gives rise to a very strong and characteristic absorption band. The C-F stretching vibration appears in a wide range, between 1000 and 1360 cm⁻¹. For monofluorinated alkane derivatives, this peak is typically a strong, sharp band found between 1000 and 1110 cm⁻¹. This intense band can sometimes obscure other peaks in the fingerprint region of the spectrum.

Analysis of these characteristic absorption bands allows for the rapid confirmation of the presence of the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |

| Alkane (CH₂) | Bend (Scissoring) | 1450 - 1470 | Medium |

| Amine (C-N) | Stretch | 1000 - 1250 | Medium |

| Fluoroalkane (C-F) | Stretch | 1000 - 1110 | Very Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The resulting crystal structure would reveal several key features:

Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. X-ray analysis would precisely define this puckering and the positions of the substituents relative to the ring.

Side Chain Conformation: The orientation and conformation of the 3-fluoropropyl side chain relative to the pyrrolidine ring would be determined, including the torsional angles along the C-C bonds.

Intermolecular Interactions: The analysis would show how individual molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the pyrrolidine N-H group and potentially the fluorine atom.

Absolute Configuration: If a chiral synthesis is performed or if a chiral derivative is crystallized, X-ray crystallography using anomalous dispersion can be used to unambiguously determine the absolute configuration (R or S) at the stereocenter (C3).

The structural data obtained are crucial for understanding structure-activity relationships and for computational modeling studies.

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography of a 3-(3-Fluoropropyl)pyrrolidinium Salt

| Parameter | Description | Typical Value Range |

|---|---|---|

| C-N Bond Length | Average bond length within the pyrrolidine ring | 1.45 - 1.49 Å |

| C-C Bond Length | Average C-C single bond length | 1.51 - 1.54 Å |

| C-F Bond Length | Bond length of the terminal carbon-fluorine bond | 1.35 - 1.40 Å |

| C-N-C Bond Angle | Bond angle within the pyrrolidine ring | 105 - 112° |

| Ring Puckering | Quantitative description of the ring's deviation from planarity | e.g., Envelope or Twist conformation |

| Absolute Configuration | Determination of R/S configuration at C3 (for enantiopure samples) | R or S |

Advanced Computational Chemical Investigations of Fluorinated Pyrrolidine Systems

Density Functional Theory (DFT) Applications in Fluoropyrrolidine Research

Density Functional Theory (DFT) has become a cornerstone for studying fluorinated pyrrolidines, offering a balance between computational cost and accuracy. DFT methods are widely used to explore the conformational landscapes and electronic properties of these systems. nih.govresearchgate.net For instance, benchmark studies are often conducted to select the most accurate DFT method by comparing computational results with experimental crystallographic data or higher-level calculations like Coupled Cluster with Single and Double Excitations (CCSD). nih.govresearchgate.net

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its unique electronic nature significantly influences the properties of molecules like 3-(3-Fluoropropyl)pyrrolidine. fluorine1.ru The high electronegativity of fluorine creates a polarized bond, which impacts molecular conformation, polarity, viscosity, and both intra- and intermolecular interactions. nih.govbeilstein-journals.org

Table 1: Representative DFT-Calculated Properties of the C-F Bond in a Fluoropropyl Moiety Note: This table presents typical values for similar fluorinated alkanes as specific data for this compound is not available.

| Property | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C-F Bond Length | 1.38 - 1.41 Å | B3LYP/6-311++G** |

| C-F Bond Dissociation Enthalpy | ~110 - 115 kcal/mol | DFT Calculations |

| NBO Charge on Fluorine | -0.4 to -0.5 e | B3LYP/6-311++G** |

| NBO Charge on Carbon | +0.2 to +0.3 e | B3LYP/6-311++G** |

The five-membered pyrrolidine (B122466) ring is not planar and exists in a continuous series of puckered conformations, a phenomenon known as pseudorotation. nih.govnih.gov These conformations are typically described as "envelope" and "twist" forms. researchgate.net In substituted pyrrolidines, the substituents can occupy pseudo-axial or pseudo-equatorial positions, and their orientation significantly affects the ring's preferred pucker. beilstein-journals.orgacs.org

For 3-substituted pyrrolidines, the substituent can influence the conformational equilibrium between Cγ-exo ("up") and Cγ-endo ("down") puckering modes. acs.org In the case of this compound, the fluoropropyl side chain introduces additional conformational flexibility. DFT calculations are essential for mapping the potential energy surface of the molecule, identifying stable conformers, and determining the energy barriers between them. acs.org For example, studies on 3-fluoropyrrolidine show that the cis-isomer, where the fluorine and nitrogen atoms are on the same side, is often favored due to attractive electrostatic gauche effects. nih.gov The conformational landscape of the entire this compound molecule would be a complex interplay between the pyrrolidine ring pucker and the rotational isomers (rotamers) of the fluoropropyl side chain. nih.gov

Since this compound is a chiral molecule, predicting its chiroptical properties, such as optical rotation, is crucial for characterizing its absolute configuration. DFT and other ab initio methods have become reliable tools for calculating specific optical rotation. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

By simulating the molecule in a solvent box (e.g., water), MD can reveal how intermolecular interactions, such as hydrogen bonding between the pyrrolidine nitrogen and water, influence the conformational preferences of the ring and the fluoropropyl side chain. These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which dictates the interatomic forces. nih.gov Multiscale MD simulations can also be employed to study complex processes at different levels of detail. acs.org

Quantum Chemical Studies on Intramolecular Interactions Involving Fluorine

The fluorine atom in the 3-fluoropropyl side chain can participate in various weak intramolecular interactions that influence the molecule's preferred conformation. Quantum chemical methods, including DFT and higher-level ab initio calculations, are used to detect and quantify these interactions. nih.gov

One significant interaction is intramolecular hydrogen bonding, where the fluorine atom can act as a weak hydrogen bond acceptor for the N-H group of the pyrrolidine ring (N-H···F). nih.gov The existence and strength of such bonds can be confirmed by analyzing the molecular geometry and through techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. nih.gov The inclusion of nuclear quantum effects in calculations can sometimes reveal a strengthening of hydrogen bonds involving fluorine. nih.gov Furthermore, fluorination can increase the proton-donating ability of nearby C-H groups, potentially leading to C-H···F interactions. acs.org These subtle interactions collectively contribute to the stability of specific conformers.

Table 2: Summary of Potential Intramolecular Interactions in this compound

| Interaction Type | Description | Computational Evidence |

|---|---|---|

| N-H···F Hydrogen Bond | Interaction between the pyrrolidine N-H proton and the terminal fluorine atom. | Geometric criteria (distance < 3.5 Å, angle > 120°), NCI plots, QTAIM analysis. nih.gov |

| C-H···F Hydrogen Bond | Weak hydrogen bond between a C-H group and the fluorine atom. | Analysis of molecular geometry and electron density. |

| Gauche Effect | Stereoelectronic preference for a gauche conformation in F-C-C-X fragments. | Torsional energy profiles calculated via DFT. nih.gov |

| Steric Repulsion | Repulsive interactions between the side chain and the pyrrolidine ring. | Indicated by higher energies in sterically crowded conformers. |

Force Field Development and Validation for Fluorinated Organic Molecules

The reliability of MD simulations hinges on the accuracy of the force field used. acs.org Standard force fields are often not well-parameterized for fluorinated compounds due to the unique electronic properties of fluorine. researchgate.net Therefore, significant effort is dedicated to developing and validating specific force fields for these molecules.

The development process typically involves using high-level quantum mechanical calculations (e.g., DFT or MP2) to derive parameters for bonded terms (bond lengths, angles, dihedrals) and partial atomic charges. researchgate.netresearchgate.net Non-bonded parameters, particularly the Lennard-Jones terms for the fluorine atom, are often adjusted to reproduce experimental data, such as liquid densities and heats of vaporization of small model compounds. rsc.org The validation of a new force field involves testing its ability to reproduce a wide range of experimental data or high-level computational results, including conformational energies and dynamic properties. nih.govnih.govbiorxiv.org For instance, a developed force field for fluorinated amino acids was validated by comparing simulated NMR relaxation rates with experimental values. biorxiv.org

Strategic Applications of 3 3 Fluoropropyl Pyrrolidine As a Synthetic Building Block in Organic Chemistry

Modular Construction of Complex Fluorinated Organic Molecules

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.gov The introduction of a 3-(3-fluoropropyl) substituent onto this privileged scaffold provides a modular building block for the synthesis of more complex fluorinated molecules. nih.govhalocarbonlifesciences.com The presence of the fluorine atom at a position distal to the pyrrolidine nitrogen allows for independent manipulation of both the heterocyclic core and the fluorinated tail.

Table 1: Representative Reactions for the Elaboration of the 3-(3-Fluoropropyl)pyrrolidine Scaffold

| Reaction Type | Reagents and Conditions | Product Class |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-Substituted 3-(3-Fluoropropyl)pyrrolidines |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | N-Aryl-3-(3-Fluoropropyl)pyrrolidines |

| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU) | N-Acyl-3-(3-Fluoropropyl)pyrrolidines |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-3-(3-Fluoropropyl)pyrrolidines |

This table is illustrative and not exhaustive of all possible synthetic transformations.

Development of Fluorinated Probes for Chemical Biology Studies

Chemical probes are indispensable tools for elucidating the function of biological macromolecules in their native environment. escholarship.orgrsc.org Fluorine-containing probes offer several advantages, including the potential for ¹⁹F NMR studies and altered biological activity. The this compound moiety can be incorporated into the design of such probes to investigate a variety of biological processes.

The pyrrolidine scaffold can mimic the structure of natural amino acids like proline, allowing for the design of peptide and protein probes. The fluoropropyl group can serve as a reporter element or can be used to modulate the probe's interaction with its biological target. For instance, the fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and selectivity. nih.govmdpi.com

Precursors for [¹⁸F]-Radiolabeling in Positron Emission Tomography (PET) Tracer Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in clinical diagnostics and biomedical research. nih.gov PET imaging relies on the use of radiotracers labeled with positron-emitting isotopes, with fluorine-18 ([¹⁸F]) being the most commonly used radionuclide due to its favorable decay properties. openmedscience.com The development of novel [¹⁸F]-labeled PET tracers is a major focus of radiopharmaceutical chemistry.

Molecules containing a propyl group attached to a nitrogen or oxygen atom are often targeted for [¹⁸F]-labeling. The synthesis of such tracers typically involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or halide) with [¹⁸F]fluoride. In this context, a derivative of 3-(3-hydroxypropyl)pyrrolidine could serve as a precursor for the synthesis of [¹⁸F]-3-(3-Fluoropropyl)pyrrolidine. This radiolabeled building block could then be used to construct more complex PET tracers for imaging a variety of biological targets, such as receptors, enzymes, and transporters in the central nervous system and other organs. researchgate.netmdpi.comfrontiersin.org

Table 2: Potential Precursors for the Synthesis of [¹⁸F]-3-(3-Fluoropropyl)pyrrolidine

| Precursor Compound | Leaving Group | Radiolabeling Reaction |

| 1-Boc-3-(3-tosyloxypropyl)pyrrolidine | Tosylate | Nucleophilic [¹⁸F]fluorination |

| 1-Boc-3-(3-bromopropyl)pyrrolidine | Bromide | Nucleophilic [¹⁸F]fluorination |

| 1-Boc-3-(3-iodopropyl)pyrrolidine | Iodide | Nucleophilic [¹⁸F]fluorination |

Boc = tert-Butoxycarbonyl

Contribution to Novel Scaffold Design in Advanced Materials Science

The unique properties of fluorinated organic compounds are not only exploited in the life sciences but also in the field of materials science. mdpi.com The incorporation of fluorine can significantly alter the electronic properties, thermal stability, and surface characteristics of organic materials. The this compound scaffold offers an interesting combination of a polar heterocyclic head group and a more hydrophobic fluorinated tail, which could be utilized in the design of novel functional materials.

For instance, the pyrrolidinium cation, derived from this compound, could be employed as a component of ionic liquids or organic ferroelectrics. ossila.com The presence of the fluoropropyl group could influence the packing of the ions in the solid state and modify the material's dielectric and ferroelectric properties. Furthermore, the ability to functionalize the pyrrolidine nitrogen allows for the incorporation of this scaffold into polymeric structures, potentially leading to the development of new fluorinated polymers with tailored properties for applications in areas such as coatings, membranes, and electronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Fluoropropyl)pyrrolidine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropropyl groups can be introduced via alkylation of pyrrolidine precursors using 3-fluoropropyl halides. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity verification requires HPLC (C18 column, UV detection at 254 nm) or GC-MS, with attention to residual solvents and byproducts .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Follow SDS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and store at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Waste disposal requires neutralization (e.g., with dilute HCl) and segregation for specialized hazardous waste processing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm fluoropropyl substitution (e.g., triplet for -CH₂F at ~4.5 ppm in -NMR). IR spectroscopy identifies amine and C-F stretches (~3300 cm⁻¹ for N-H, ~1100 cm⁻¹ for C-F). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How can structural modifications of this compound enhance MAO-B inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest modifying the pyrrolidine ring (e.g., introducing bulky substituents) or adjusting fluoropropyl chain length. Kinetic assays (e.g., recombinant MAO-B enzyme inhibition with amplex red) and reversibility tests (dialysis/reactivation) guide optimization. In vivo efficacy can be assessed using Parkinson’s disease models (e.g., rotarod tests) .

Q. What strategies improve the stability of this compound in radiopharmaceuticals like -FP-CIT?

- Methodological Answer : Stabilize via formulation with antioxidants (ascorbic acid) or lyophilization. Radiolabeling efficiency is optimized using precursor chelators (K-222) and validated via radio-HPLC. Semiquantitative SPECT analysis (striatal binding ratios, caudate-to-putamen ratios) ensures reproducibility in clinical reporting .

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., dopamine transporters). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. QSAR models incorporate electronic (Hammett constants) and steric parameters (Taft indices) to prioritize synthetic targets .

Q. What in vivo models are suitable for evaluating fluoropropyl-containing compounds in cancer therapy?

- Methodological Answer : Xenograft models (e.g., HCT-116 colorectal cancer) test antitumor efficacy. PET/CT imaging tracks biodistribution using fluorinated analogs (e.g., -labeled derivatives). Toxicity profiling includes histopathology (liver/kidney) and hematological markers (ALT/AST levels) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported IC₅₀ values for fluoropropyl-pyrrolidine analogs?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls (reference inhibitors like rasagiline). Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays). Publish raw datasets (e.g., enzyme kinetics plots) for transparency .

Q. Why do fluoropropyl derivatives exhibit variable metabolic stability across species, and how is this mitigated?

- Methodological Answer : Interspecies cytochrome P450 (CYP) differences are assessed using liver microsomes (human vs. rodent). Metabolic pathways are mapped via LC-MS/MS metabolite ID. Prodrug strategies (e.g., Boc-protection) or deuteration (C-D bonds) enhance stability .

Tables of Key Data

| Property | Value/Method | Reference |

|---|---|---|

| MAO-B IC₅₀ | 2.7 nM (pyrrolidine derivative) | |

| Radiochemical Purity | >95% (radio-HPLC) | |

| -NMR Shift | -215 ppm (CF₂) | |

| LogP (Predicted) | 1.8 ± 0.3 (ACD/Labs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.